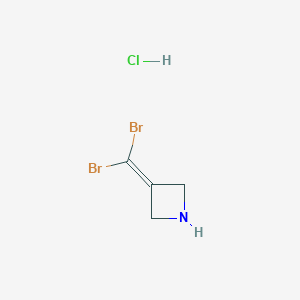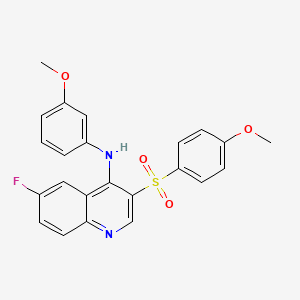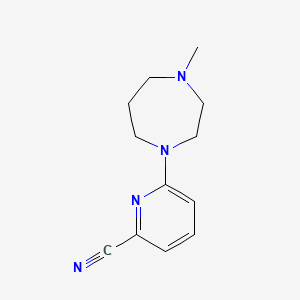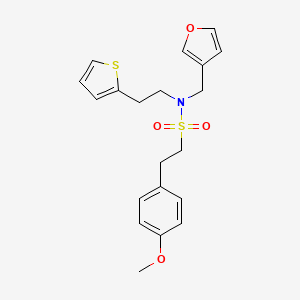
2-(1H-pyrazol-1-yl)pyridin-3-amine
Übersicht
Beschreibung
“2-(1H-pyrazol-1-yl)pyridin-3-amine” is a chemical compound with the molecular formula C8H8N4 and a molecular weight of 160.18 . It is used for research purposes .
Synthesis Analysis
The synthesis of “2-(1H-pyrazol-1-yl)pyridin-3-amine” can be achieved through a Rh(III)-catalyzed and solvent-controlled C–H bond functionalization of 2-(1H-pyrazol-1-yl)pyridine with internal alkynes . This provides a straightforward way for the divergent synthesis of either C–H alkenylation products or indazole products in moderate to good yields .Molecular Structure Analysis
The molecular structure of “2-(1H-pyrazol-1-yl)pyridin-3-amine” consists of a pyrazole ring attached to a pyridine ring via a nitrogen atom .Chemical Reactions Analysis
The Rh(III)-catalyzed and solvent-controlled C–H bond functionalization of 2-(1H-pyrazol-1-yl)pyridine with internal alkynes provides a straightforward way for the divergent synthesis of either C–H alkenylation products or indazole products .Physical And Chemical Properties Analysis
“2-(1H-pyrazol-1-yl)pyridin-3-amine” is a solid at room temperature . It has a predicted melting point of 115.95° C and a predicted boiling point of 361.3° C at 760 mmHg . The predicted density is 1.3 g/cm3 and the predicted refractive index is n20D 1.69 .Wissenschaftliche Forschungsanwendungen
Rhodium(III)-Catalyzed C–H Functionalization
This compound has been used in Rhodium(III)-catalyzed C–H functionalization with internal alkynes . This process provides a straightforward way for the divergent synthesis of either C–H alkenylation products or indazole products .
Synthesis of Pyrazole-Based Ligands
2-(1H-pyrazol-1-yl)pyridin-3-amine is used in the synthesis of pyrazole-based ligands . These ligands have one pyrazole sp2-nitrogen, one pyridine sp2-nitrogen, and one amine sp3-nitrogen, which are capable of coordinating to the metal .
Catalytic Activity in Oxidation Reactions
The pyrazole-based ligands synthesized from this compound have shown excellent catalytic activities for the oxidation of catechol to o-quinone . The copper(II)-based complexes showed better reactions rates than those based on other metals .
Anti-Tubercular Agents
This compound and its analogues have been designed as promising anti-tubercular agents . This was achieved by combining in silico design, QSAR-driven virtual screening, synthesis, and experimental evaluation .
Antileishmanial Activity
A molecular simulation study was performed to justify the potent in vitro antipromastigote activity of a compound derived from 2-(1H-pyrazol-1-yl)pyridin-3-amine . The compound showed a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy .
Antimalarial Evaluation
The same compound that showed antileishmanial activity was also evaluated for its antimalarial properties . The study justified the potent in vitro antipromastigote activity of the compound .
Safety And Hazards
Eigenschaften
IUPAC Name |
2-pyrazol-1-ylpyridin-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4/c9-7-3-1-4-10-8(7)12-6-2-5-11-12/h1-6H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLJHIAMBSGGNIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)N2C=CC=N2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-pyrazol-1-yl)pyridin-3-amine | |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(1H-benzo[d]imidazol-1-yl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide](/img/structure/B2636755.png)
![2-[3-(4-fluorophenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2636756.png)


![4-{[3-(trifluoromethyl)phenyl]sulfonyl}tetrahydro-1(2H)-pyrazinecarbaldehyde](/img/structure/B2636760.png)


![3-Formyl-2-hydroxy-N-[(2S)-1-hydroxy-3-methylbutan-2-yl]-5-methylbenzamide](/img/structure/B2636764.png)

![6-Methyl-3-[2-oxo-2-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]ethyl]pyrimidin-4-one](/img/structure/B2636766.png)
![ethyl 6-methyl-4-[2-[(4-methylphenyl)methylamino]-2-oxoethyl]sulfanyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2636767.png)
![5-[4-(3-Chlorophenyl)piperazin-1-yl]sulfonyl-1,3,6-trimethylpyrimidine-2,4-dione](/img/structure/B2636768.png)

